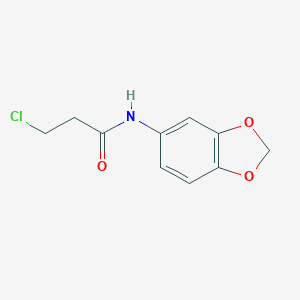

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide

Description

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is an organic compound that features a benzodioxole ring, which is a common structural motif in various biologically active molecules

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZCNFYSDCOWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364509 | |

| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83449-17-6 | |

| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method involves the acylation of 1,3-benzodioxol-5-ylmethylamine with 3-chloropropanoyl chloride in a biphasic system. The Schotten-Baumann technique employs aqueous sodium hydroxide (10% w/v) and dichloromethane (DCM) as the organic phase. The amine (1.0 equiv) reacts with 3-chloropropanoyl chloride (1.2 equiv) at 0–5°C to minimize side reactions such as over-acylation or hydrolysis of the acid chloride.

Optimization and Yield

Key parameters influencing yield include:

-

Temperature control : Maintaining subambient temperatures (0–5°C) prevents exothermic decomposition of the acid chloride.

-

Stoichiometry : A 20% molar excess of 3-chloropropanoyl chloride ensures complete amine consumption, achieving isolated yields of 75–82% after recrystallization from ethanol-water (3:1 v/v).

-

Workup : Neutralization with dilute HCl (1M) followed by extraction with DCM and drying over anhydrous MgSO₄ yields the crude product, which is further purified via column chromatography (silica gel, hexane:ethyl acetate 4:1).

Microwave-Assisted Synthesis

Protocol and Advantages

Recent advancements utilize microwave irradiation to accelerate amide bond formation. A mixture of 1,3-benzodioxol-5-ylmethylamine (1.0 equiv), 3-chloropropanoic acid (1.1 equiv), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.5 equiv) in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes. This method reduces reaction time from 6 hours (classical) to 15 minutes while maintaining yields of 68–72%.

Comparative Analysis

| Parameter | Classical Method | Microwave Method |

|---|---|---|

| Reaction Time | 4–6 hours | 15 minutes |

| Yield | 75–82% | 68–72% |

| Energy Consumption | High | Moderate |

| Purification Complexity | Moderate | Moderate |

Microwave synthesis offers scalability for high-throughput applications but requires specialized equipment.

Solid-Phase Synthesis for Parallel Production

Resin-Based Functionalization

A polystyrene-bound Wang resin preloaded with 3-chloropropanoic acid is reacted with 1,3-benzodioxol-5-ylmethylamine in the presence of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After 24 hours at room temperature, the product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (95:5 v/v), yielding 70–74% purity, which improves to >98% after HPLC purification.

Applications and Limitations

This method facilitates parallel synthesis of analogs but incurs higher costs due to resin and reagents. It is preferred for combinatorial chemistry applications requiring structural diversification.

Characterization and Analytical Data

Spectroscopic Validation

Purity and Stability

HPLC analysis (C18 column, acetonitrile:water 60:40) shows >99% purity for recrystallized batches. The compound is stable at −20°C for 12 months but undergoes gradual hydrolysis at room temperature in humid environments, necessitating anhydrous storage.

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the propanamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH) in aqueous or mixed solvent systems.

Major Products

Nucleophilic Substitution: Substituted amides, thiol derivatives, or ethers.

Hydrolysis: 1,3-benzodioxole-5-carboxylic acid and 3-chloropropanamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and neurological disorders.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

Industrial Chemistry: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The benzodioxole ring is known to interact with various molecular targets, including enzymes involved in metabolic processes and receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with similar structural features used in psychoactive drug research.

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: Another benzodioxole derivative with applications in medicinal chemistry.

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution and its potential as an intermediate in the synthesis of complex molecules make it valuable in various research and industrial contexts.

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzodioxole moiety, which is known for its diverse biological properties. The presence of the chloropropanamide group enhances its interaction with biological targets, making it a valuable candidate for further investigation.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC). These enzymes are crucial in various biochemical pathways:

- Cyclooxygenase (COX) : Involved in the inflammatory response and pain signaling.

- Histone Deacetylase (HDAC) : Plays a role in gene regulation and is implicated in cancer progression.

The inhibition of these enzymes leads to downstream effects such as:

- Modulation of inflammation.

- Induction of apoptosis in cancer cells.

Cellular Effects

The compound influences several cellular processes:

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase, preventing cancer cell proliferation.

- Apoptosis Induction : By disrupting normal cellular signaling pathways, it promotes programmed cell death in malignant cells.

Biochemical Pathways

This compound interacts with various biochemical pathways. Its effects on microtubule assembly have been particularly noted. Compounds structurally similar to it have demonstrated the ability to modulate microtubule dynamics, which is critical for cell division and stability.

| Biochemical Activity | Effect |

|---|---|

| COX Inhibition | Reduces inflammation |

| HDAC Inhibition | Alters gene expression |

| Microtubule Interaction | Induces cell cycle arrest |

Case Studies and Experimental Data

- Cancer Cell Lines : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia models, demonstrating significant reductions in cell viability at micromolar concentrations.

- Animal Models : In vivo studies indicate that at low doses, the compound exhibits anti-inflammatory properties without significant toxicity. Higher doses lead to observable behavioral changes but do not result in major organ damage.

Safety Profile

The compound's safety profile has been assessed through various toxicity studies. In mammalian models, it showed no significant cytotoxicity at concentrations up to 5200 μM. Behavioral assessments indicated mild effects at high doses but no structural toxicity in vital organs such as the liver and kidneys.

Q & A

Q. What are the recommended synthetic pathways for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, and how can intermediates be characterized?

The compound is typically synthesized via nucleophilic acyl substitution, where 3-chloropropanoyl chloride reacts with 1,3-benzodioxol-5-amine under basic conditions (e.g., triethylamine in anhydrous DCM). Critical intermediates should be monitored using thin-layer chromatography (TLC) or HPLC for purity . Characterization involves -/-NMR to confirm the amide bond formation and benzodioxole ring integrity. Elemental analysis (EA) or high-resolution mass spectrometry (HRMS) validates molecular composition .

Q. Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure?

- Spectroscopy : IR spectroscopy identifies the carbonyl stretch (~1650–1700 cm) and benzodioxole C–O–C vibrations (~1250 cm). -NMR detects aromatic protons (δ 6.7–7.1 ppm) and chloropropanamide chain signals (δ 3.6–4.2 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, a related analog, N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, crystallizes in the orthorhombic space group Pca2 with Z = 8, validated using SHELXL-2018 refinement (R = 0.035) . Mercury CSD aids in visualizing hydrogen-bonding networks and packing motifs .

Advanced Research Questions

Q. How can crystallographic twinning or data contradictions be resolved during structure refinement?

Reciprocal twinning, observed in benzodioxole derivatives (e.g., Flack parameter = 0.47(8) in ), requires careful handling in SHELXL. Use the TWIN and BASF commands to refine twin fractions. For overlapping reflections, high-resolution data (θ > 25°) and the HKLF5 format improve accuracy. Validate using PLATON ADDSYM to check for missed symmetry .

Q. What strategies address conflicting spectroscopic data in mechanistic studies of synthetic byproducts?

Contradictions between theoretical (DFT-computed) and experimental NMR shifts may arise from solvent effects or dynamic processes. Use GIAO (Gauge-Invariant Atomic Orbital) calculations (e.g., in Gaussian 16) with explicit solvent models (e.g., PCM for DMSO). Cross-validate with - COSY and HSQC to assign ambiguous signals. For example, a 2024 study resolved a 0.3 ppm discrepancy in aromatic protons by re-evaluating solvent-induced ring-current effects .

Q. How can the compound’s reactivity be optimized for pharmacological applications?

Introduce ester or thioamide moieties to enhance bioavailability. For example, replacing the chloropropanamide chain with a thieno[3,2-d]pyrimidine group increased antifungal activity in related analogs . Monitor reaction kinetics using stopped-flow UV-Vis spectroscopy and optimize pH (6.5–7.5) to stabilize intermediates. Purity final products via preparative HPLC (C18 column, MeCN:HO = 70:30) .

Methodological Tools

- Crystallography : SHELX suite for structure solution/refinement , Mercury CSD for packing analysis .

- Spectroscopy : Gaussian 16 for DFT-NMR comparisons, MestReNova for spectral processing.

- Synthesis : Schlenk techniques for moisture-sensitive steps, microwave-assisted reactors for accelerated coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.